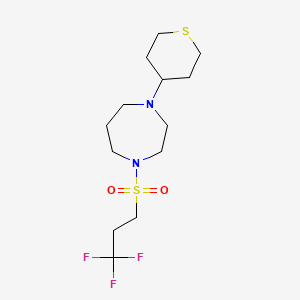

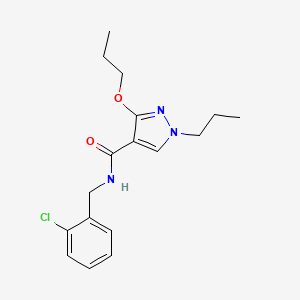

6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

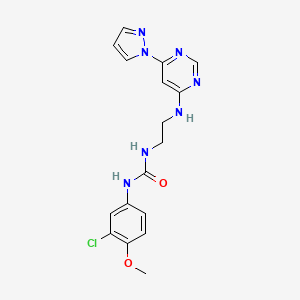

6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline, also known as FM-PQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Applications De Recherche Scientifique

Heterocyclic Chemistry and Compound Synthesis

Quinolines and quinoxalines, to which 6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline structurally relates, are crucial in heterocyclic chemistry. These compounds serve as fundamental scaffolds for synthesizing various derivatives with wide-ranging applications, including dyes, catalysts, and ligands for complexation. Substituted derivatives offer routes to novel materials with specific electronic, photophysical, and chemical properties, facilitating advancements in material science and organic synthesis methodologies (Aastha Pareek and Dharma Kishor, 2015).

Corrosion Inhibition

Research into quinoline derivatives has demonstrated their effectiveness as corrosion inhibitors, protecting metals and alloys from degradation. Their ability to form stable chelating complexes with metal surfaces makes them valuable in extending the life of industrial materials. This utility is particularly relevant in harsh chemical environments where corrosion resistance is critical for maintaining structural integrity and functional performance (C. Verma, M. Quraishi, E. Ebenso, 2020).

Photocatalytic Applications

Quinoline and its derivatives have been explored for their photocatalytic properties, particularly in the degradation of pollutants. These compounds can participate in advanced oxidation processes, offering pathways for environmental remediation. The ability to degrade various pollutants under light irradiation positions quinoline derivatives as potential agents for water treatment and air purification (P. Pichat, 1997).

Biomedical Research

Within biomedical research, particularly in cancer diagnostics and therapy, quinoline-based compounds like fibroblast activation protein inhibitors (FAPI) show promise. These compounds are utilized in positron emission tomography (PET) imaging to enhance the diagnosis and treatment monitoring of cancer. The specificity and efficacy of FAPI-PET imaging represent significant advancements in oncology, providing insights into tumor physiology and the tumor microenvironment (Liang Zhao et al., 2022).

Anion Sensing

Quinoxaline derivatives, closely related to quinoline compounds, have been investigated for their applications in anion sensing. These compounds can detect inorganic anions such as fluoride, cyanide, and phosphate, critical for environmental monitoring and biomedical applications. The development of chemosensors based on quinoxaline derivatives contributes to advances in analytical chemistry, enabling sensitive and selective detection of analytes in various matrices (S. Dey, M. Al Kobaisi, S. Bhosale, 2018).

Propriétés

IUPAC Name |

6-fluoro-3-(4-methylphenyl)sulfonyl-4-piperidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O2S/c1-15-5-8-17(9-6-15)27(25,26)20-14-23-19-10-7-16(22)13-18(19)21(20)24-11-3-2-4-12-24/h5-10,13-14H,2-4,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICGTEIXQKIRLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2535294.png)

![3-[(3-Bromophenyl)methyl]oxolan-3-amine;hydrochloride](/img/structure/B2535302.png)

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2535304.png)

![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2535305.png)